Methyl lansiolate

Description

Properties

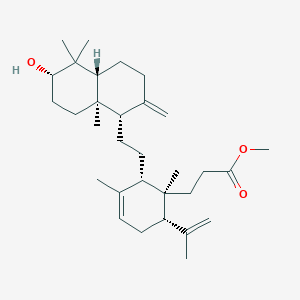

Molecular Formula |

C31H50O3 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

methyl 3-[(1S,2S,6S)-2-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,3-dimethyl-6-prop-1-en-2-ylcyclohex-3-en-1-yl]propanoate |

InChI |

InChI=1S/C31H50O3/c1-20(2)23-12-10-21(3)24(30(23,7)19-17-28(33)34-9)13-14-25-22(4)11-15-26-29(5,6)27(32)16-18-31(25,26)8/h10,23-27,32H,1,4,11-19H2,2-3,5-9H3/t23-,24-,25-,26-,27-,30-,31+/m0/s1 |

InChI Key |

UCRMFRXIRGKEPT-NGVCODNXSA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)(C)CCC(=O)OC)C(=C)C |

Canonical SMILES |

CC1=CCC(C(C1CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C)(C)CCC(=O)OC)C(=C)C |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthetic routes for Methyl lansiolate, and how can researchers ensure reproducibility?

- Methodological Answer : To optimize synthesis, systematically compare multi-step routes (e.g., esterification of lansiolic acid with methanol under acidic catalysis). Key parameters include reaction temperature, catalyst concentration, and solvent polarity. Purification should involve column chromatography or recrystallization, with purity verified by HPLC (≥95% purity threshold). Document all steps meticulously, including reagent sources, batch numbers, and storage conditions. Reproducibility requires sharing detailed protocols, such as spectral data (NMR, IR) and chromatograms in supplementary materials . Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Lansiolic acid, MeOH, H₂SO₄, 60°C, 24h | 65 | 92 |

| 2 | Silica gel chromatography (hexane:EtOAc) | 58 | 98 |

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR to confirm esterification (e.g., methyl ester peak at δ ~3.6 ppm in H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm error). IR spectroscopy identifies carbonyl stretching (~1740 cm). Purity must be quantified via HPLC with a C18 column and UV detection. Report all spectral peaks in supplementary files, aligning with IUPAC guidelines for compound characterization .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

- Methodological Answer : First, verify assay protocols: ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (e.g., DMSO ≤0.1%). Replicate experiments with independent batches of this compound. Perform meta-analysis to identify confounding variables (e.g., differences in compound stability under varying pH). Use statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What considerations are critical when designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Methodological Answer : Conduct dose-ranging studies in rodent models to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level). Measure plasma half-life via LC-MS/MS at timed intervals. Include positive/negative controls (e.g., vehicle-only groups). For tissue distribution analysis, use radiolabeled this compound or whole-body autoradiography. Adhere to ARRIVE guidelines for ethical reporting .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize derivatives with modifications to the ester group or lansiolic acid backbone. Test bioactivity in parallel assays (e.g., antimicrobial, anticancer). Use computational tools like molecular docking to predict binding affinities to target proteins (e.g., COX-2 or CYP450 enzymes). Validate hypotheses with site-directed mutagenesis or competitive inhibition assays. Report SAR trends in tabular form with IC₅₀ values and structural motifs .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests. Address outliers via Grubbs’ test or robust regression. Use software like GraphPad Prism or R for reproducibility. Report effect sizes (Cohen’s d) to contextualize biological significance .

Data Presentation Guidelines

-

Table 1 : Key Spectral Data for this compound Characterization

Technique Observed Data Reference Range H NMR δ 3.65 (s, 3H, COOCH₃) δ 3.5–3.7 for methyl esters HRMS [M+Na]⁺: 456.3201 (calc. 456.3205) ±1 ppm error -

Table 2 : Comparative Bioactivity Under Different Assay Conditions

Assay Type Cell Line IC₅₀ (μM) 95% CI Anticancer MCF-7 12.3 10.8–14.1 Antimicrobial E. coli 45.6 40.2–51.7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.